molecular formula C12F23N B1207044 1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine CAS No. 86630-50-4

1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine

Cat. No.: B1207044
CAS No.: 86630-50-4
M. Wt: 595.1 g/mol
InChI Key: WDWGWHKCNGASHA-UHFFFAOYSA-N
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Description

Perfluoro-N-(4-methylcyclohexyl)piperidine is an organofluorine compound. It has a role as a blood substitute. It derives from a N-cyclohexylpiperidine.

Biological Activity

1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine (CAS Number: 86630-50-4) is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure incorporates multiple fluorinated groups which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C12F23N
  • Molecular Weight : 595.10 g/mol
  • Boiling Point : Approximately 101.026 °C at 760 mmHg
  • Density : 1.75 g/cm³

Research indicates that compounds similar to decafluoropiperidines can act as modulators of gamma-secretase activity. Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), which is significant in Alzheimer's disease pathology. In a study involving difluoropiperidine acetic acids as gamma-secretase modulators, compounds demonstrated selective lowering of amyloid-beta (Aβ42) levels in genetically engineered mouse models .

1. Gamma-Secretase Modulation

A notable study reported on a series of fluorinated piperidine derivatives that showed promise as gamma-secretase modulators. The compound this compound was evaluated for its ability to modulate Aβ production. In vivo assessments indicated that these compounds could lower Aβ42 levels without exhibiting significant Notch-related side effects .

2. Neuroprotective Effects

In related studies focused on neuroprotection and cognitive enhancement through modulation of neurotransmitter systems and neuroinflammation pathways were observed with similar fluorinated piperidines. For example:

  • Study Findings : In a rodent model of Alzheimer's disease treated with fluorinated derivatives showed improved cognitive function and reduced neuroinflammation markers compared to control groups .

Comparative Table of Biological Activities

Compound NameMechanism of ActionBiological ActivityReference
Decafluoropiperidine DerivativeGamma-secretase modulationLowered Aβ42 levels
Difluoropiperidine Acetic AcidsModulation of APP processingNeuroprotective effects
Piperidine AnalogInteraction with neurotransmitter systemsCognitive enhancement

Safety and Toxicology

While the biological activities are promising, safety profiles for these compounds are critical. In studies involving oral administration to rats at doses up to 250 mg/kg/day for seven days did not result in significant adverse effects or toxicity markers related to Notch signaling pathways . However, comprehensive toxicological assessments are necessary before clinical applications.

Properties

IUPAC Name

1-[1,2,2,3,3,4,5,5,6,6-decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F23N/c13-1(10(29,30)31)2(14,15)5(20,21)9(28,6(22,23)3(1,16)17)36-11(32,33)7(24,25)4(18,19)8(26,27)12(36,34)35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWGWHKCNGASHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006972
Record name Perfluoro-N-(4-methylcyclohexyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86630-50-4
Record name 1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86630-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylcyclohexyl piperidine perfluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086630504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-N-(4-methylcyclohexyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUORO(1-(4-METHYLCYCLOHEXYL)PIPERIDINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P257LUN5S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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